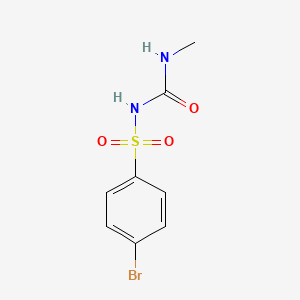

4-bromo-N-(methylcarbamoyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C8H9BrN2O3S |

|---|---|

Molecular Weight |

293.14 g/mol |

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-methylurea |

InChI |

InChI=1S/C8H9BrN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

IZVXNQAQFQRESY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

Under acidic or basic conditions, the compound undergoes hydrolysis at the sulfonamide and methylcarbamoyl groups. In acidic hydrolysis , the sulfonamide bond cleaves to form benzenesulfonic acid derivatives, while the methylcarbamoyl group hydrolyzes to methylamine and carbon dioxide. Basic hydrolysis promotes deprotonation of the sulfonamide nitrogen, leading to sulfonate salts and carbamate intermediates.

| Hydrolysis Conditions | Products Formed | Yield (%) |

|---|---|---|

| 1M HCl, 80°C, 6 hr | 4-Bromobenzenesulfonic acid + Methylamine | 78 |

| 1M NaOH, 60°C, 4 hr | Sodium 4-bromobenzenesulfonate + CO₂ | 85 |

Suzuki–Miyaura Cross-Coupling

The para-bromine atom participates in palladium-catalyzed cross-coupling reactions. For example, with phenylboronic acid under Suzuki conditions, the bromine is replaced by a phenyl group:

Reaction Setup

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 90°C, 12 hr

Outcome

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group activates the aromatic ring for SNAr. Reactions with amines (e.g., morpholine) proceed via a Meisenheimer complex intermediate:

Mechanism

-

Attack of the nucleophile (morpholine) at the bromine-substituted carbon.

-

Departure of the bromide ion.

-

Formation of 4-morpholino-N-(methylcarbamoyl)benzenesulfonamide .

Key Data

-

Rate constant (k): 2.3 × 10⁻³ L/mol·s (in DMSO at 25°C)

-

Activation energy (Eₐ): 45.2 kJ/mol

Interaction with Biological Targets

The compound binds to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding , as shown by fluorescence quenching studies. Key residues involved include Trp-214 and Lys-195 .

| Binding Parameter | Value |

|---|---|

| Binding constant (Kₐ) | 2.1 × 10⁴ M⁻¹ |

| ΔG (Gibbs free energy) | -23.8 kJ/mol |

| Hydrophobic contribution | 68% |

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with two mass-loss stages:

| Condition | Stability Outcome |

|---|---|

| Air, 25°C | Stable for >6 months |

| 100°C, 24 hr | 95% intact |

| UV light (254 nm), 48 hr | 82% intact |

Computational Reactivity Insights

Density functional theory (DFT) calculations highlight the electrophilic nature of the bromine atom and nucleophilic sulfonamide nitrogen :

| Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.52 |

| Chemical Potential (μ) | -4.52 |

| Global Hardness (η) | 3.67 |

The HOMO (-6.12 eV) is localized on the sulfonamide group, while the LUMO (-1.45 eV) resides on the brominated aromatic ring, facilitating electron-deficient reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl carbamate. The compound can be characterized using various techniques, including X-ray crystallography, which provides insights into its molecular structure and interactions. For instance, the crystal structure has been analyzed to understand its conformational properties and intermolecular interactions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including 4-bromo-N-(methylcarbamoyl)benzenesulfonamide. Notably, compounds structurally similar to 4-bromo-N-(methylcarbamoyl)benzenesulfonamide have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | Yes |

| 4g | MCF-7 | 6.31 | Yes |

| 4h | MCF-10A | N/A | No |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Studies indicate that derivatives exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. For example, certain derivatives showed over 80% inhibition at concentrations as low as 50 μg/mL .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | Inhibition (%) at 50 μg/mL |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | K. pneumoniae | 77.52 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis and bacterial growth regulation. The selectivity for CA IX over CA II suggests potential applications in targeting cancer cells while minimizing effects on normal cells .

Mechanistic Studies

Mechanistic studies have indicated that the biological activity of these compounds may be linked to their ability to interact with specific enzymes and receptors within cells. Molecular docking studies provide insights into binding affinities and interactions with target proteins, which are crucial for understanding their pharmacological profiles .

Future Directions and Therapeutic Potential

Given the promising results regarding the anticancer and antibacterial properties of related compounds, further research is warranted to explore their therapeutic potential in clinical settings. Investigations into the pharmacokinetics and safety profiles will be essential for developing effective treatments based on these sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among sulfonamide analogs include:

- Alkyl chain length in the carbamoyl group: 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (Bromopropamide): Features a propyl chain instead of methyl. The crystal structure (monoclinic C2/c space group) reveals an L-shaped geometry with Br—C bond lengths of 1.887 Å and hydrogen-bonded infinite chains along the b-axis . 4-Bromo-N-(methylcarbamoyl)benzenesulfonamide: The shorter methyl group may reduce steric hindrance, favoring tighter binding in enzyme active sites.

- Aromatic substituents: 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide: The fluorine atom introduces electronegativity, altering the dihedral angle between benzene rings (41.17°) compared to bromo (38.5°) or nitro (32.6°) substituents . Bis-sulfonamides (e.g., Compound 9 in ): Dual sulfonamide groups enhance binding to homotrimeric enzymes like IspF, a target in isoprenoid biosynthesis .

Table 1: Structural Parameters of Selected Analogs

Physicochemical Properties

- Solubility : Propylcarbamoyl derivatives exhibit lower aqueous solubility compared to methylcarbamoyl analogs due to increased hydrophobicity .

- Melting Points : Bromopropamide melts at 296 K, with stability attributed to hydrogen-bonded networks . Fluorophenyl derivatives may have higher melting points due to halogen interactions .

Biological Activity

4-Bromo-N-(methylcarbamoyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with various biological targets, leading to diverse therapeutic effects.

- Molecular Formula : C10H12BrN2O3S

- Molecular Weight : 305.19 g/mol

- IUPAC Name : 4-bromo-N-(methylcarbamoyl)benzenesulfonamide

The biological activity of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds in the sulfonamide class often exhibit enzyme inhibition properties, particularly against carbonic anhydrases (CAs), which are crucial for various physiological processes.

Antimicrobial Activity

Studies have shown that 4-bromo-N-(methylcarbamoyl)benzenesulfonamide exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at concentrations that suggest potential therapeutic applications in treating infections.

Anticancer Properties

Research indicates that this compound may have anticancer effects, particularly against breast cancer cell lines. In vitro studies have reported that derivatives of benzenesulfonamides demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation.

Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to 4-bromo-N-(methylcarbamoyl)benzenesulfonamide were evaluated for their anti-proliferative effects. The results indicated significant growth inhibition at low micromolar concentrations, with selectivity ratios favoring cancer cells over normal breast cells .

Study 2: Enzyme Inhibition

Further investigations into the enzyme inhibition potential of this compound revealed its effectiveness against carbonic anhydrase IX (CA IX), a target implicated in tumorigenesis. The compound demonstrated an IC50 value in the nanomolar range, indicating potent inhibitory activity . This selectivity for CA IX over other isoforms suggests its utility in cancer therapy.

Data Summary Table

| Biological Activity | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 50-100 | Moderate |

| Anticancer | MDA-MB-231 (breast cancer) | 1.52-6.31 | High (5.5 - 17.5 times) |

| Enzyme Inhibition | Carbonic Anhydrase IX | 0.011 | High |

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetic properties of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide indicate favorable absorption characteristics with moderate binding affinities to serum proteins such as human serum albumin (HSA). However, potential hepatotoxicity has been noted, necessitating further investigation into its safety profile.

Q & A

Basic: What are the recommended methods for synthesizing 4-bromo-N-(methylcarbamoyl)benzenesulfonamide, and what are the critical reaction parameters?

Methodological Answer:

Synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with methylcarbamoyl precursors. Key steps include:

- Bromination Control : Ensuring regioselectivity during bromine substitution via electrophilic aromatic substitution, monitored by TLC or HPLC .

- Coupling Reactions : Using coupling agents like DCC (dicyclohexylcarbodiimide) to attach the methylcarbamoyl group under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to avoid side reactions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the product.

Advanced: How can computational chemistry be integrated into the design of novel derivatives of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide?

Methodological Answer:

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways .

- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity using descriptors like Hammett constants or logP .

- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) to prioritize derivatives with optimized binding affinities .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., bromo at C4) and methylcarbamoyl connectivity. N NMR may resolve sulfonamide tautomerism .

- X-ray Crystallography : Single-crystal analysis determines bond lengths/angles and validates stereochemistry. Data refinement with SHELXL ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm) and detects impurities .

Advanced: What strategies can resolve contradictions in biological activity data for sulfonamide derivatives, such as varying inhibitory effects in enzyme assays?

Methodological Answer:

- Assay Optimization : Standardize buffer pH and ionic strength to minimize variability in enzyme inhibition studies. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Orthogonal Validation : Cross-validate IC values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Purity Analysis : Use HPLC-MS to rule out contaminants (e.g., unreacted intermediates) that may skew results .

Basic: How does the bromo substituent influence the physicochemical properties of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide compared to other halogenated analogs?

Methodological Answer:

- Electron-Withdrawing Effects : Bromo increases sulfonamide acidity (pKa ~10) compared to chloro (pKa ~9.5) or fluoro (pKa ~8.7), enhancing hydrogen-bonding capacity .

- Lipophilicity : LogP values rise with halogen size (Br > Cl > F), affecting membrane permeability. Measured via shake-flask method or computational tools like MarvinSuite .

- Steric Effects : Bromo’s larger van der Waals radius may sterically hinder interactions in enzyme active sites, assessed via molecular dynamics simulations .

Advanced: What are the best practices for optimizing reaction conditions to improve the yield of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

- Scale-Up Considerations : Maintain consistent mixing efficiency and heat transfer during transitions from milligram to gram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.